- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure
Nome do Produto:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
N.o CAS:1260092-23-6
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD19215882
CID:5242669
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
-
- MDL: MFCD19215882
- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- Chave InChI: RZMLFDPCVRKIQV-WHFBIAKZSA-N
- SMILES: C([C@@H]1CC[C@@H](CN)O1)(=O)O
Propriedades Experimentais
- Densidade: 1.243±0.06 g/cm3(Predicted)
- Ponto de ebulição: 313.7±27.0 °C(Predicted)
- pka: 3.31±0.40(Predicted)
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262514-1.0g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-262514-1g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1g |
$0.0 | 2023-09-14 |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 4
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 6
Condições de reacção
1.1 Solvents: Pyridine ; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 7
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Método de produção 8
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referência
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials
- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal
- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)
- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside
- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid
- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate
- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one
- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-
- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Literatura Relacionada
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos Ácidos de açúcar e derivados
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos Carboidratos e conjugados de carboidratos Ácidos de açúcar e derivados
1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Produtos relacionados
- 1693726-27-0(1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid)
- 95299-17-5(methyl 2-(2,4-difluorophenyl)acetate)
- 1449008-17-6(2,5-Dichloro-1-methylpyridin-4(1H)-one)
- 1158290-89-1((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride)
- 930994-63-1(N-(1-cyanocyclohexyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide)
- 2228695-75-6(2-(3-bromoprop-1-en-2-yl)-1-fluoro-3-methoxybenzene)
- 1261616-13-0(6-Fluoro-3-(2,4,5-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 1008040-45-6(5-(1-carboxy-2-methylbutyl)sulfamoyl-2-chlorobenzoic acid)
- 1340514-42-2(methyl 2-amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)pentanoate)
- 1101905-25-2(2-Amino-N-(5-methyl-thiazol-2-yl)-propionamide)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
